N'-(2-hydroxy-5-nitrobenzylidene)isonicotinohydrazide

Antibacterial Staphylococcus aureus MIC

N'-(2-Hydroxy-5-nitrobenzylidene)isonicotinohydrazide (CAS 41377-70-2; molecular formula C₁₃H₁₀N₄O₄; MW 286.24 g/mol) is a Schiff base hydrazone formed by the condensation of isonicotinic acid hydrazide (isoniazid) with 2-hydroxy-5-nitrobenzaldehyde. The compound belongs to the isonicotinohydrazide-derived Schiff base class, characterized by an imine (C=N) linkage, an intramolecularly hydrogen-bonded 2-hydroxy group, and an electron-withdrawing 5-nitro substituent on the benzylidene ring.

Molecular Formula C13H10N4O4
Molecular Weight 286.24 g/mol
Cat. No. B3723194
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN'-(2-hydroxy-5-nitrobenzylidene)isonicotinohydrazide
Molecular FormulaC13H10N4O4
Molecular Weight286.24 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1[N+](=O)[O-])C=NNC(=O)C2=CC=NC=C2)O
InChIInChI=1S/C13H10N4O4/c18-12-2-1-11(17(20)21)7-10(12)8-15-16-13(19)9-3-5-14-6-4-9/h1-8,18H,(H,16,19)/b15-8+
InChIKeyPIEWMLRJDLRRIA-OVCLIPMQSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N'-(2-Hydroxy-5-nitrobenzylidene)isonicotinohydrazide: Compound Identity, Class, and Baseline Characterization for Procurement Evaluation


N'-(2-Hydroxy-5-nitrobenzylidene)isonicotinohydrazide (CAS 41377-70-2; molecular formula C₁₃H₁₀N₄O₄; MW 286.24 g/mol) is a Schiff base hydrazone formed by the condensation of isonicotinic acid hydrazide (isoniazid) with 2-hydroxy-5-nitrobenzaldehyde [1]. The compound belongs to the isonicotinohydrazide-derived Schiff base class, characterized by an imine (C=N) linkage, an intramolecularly hydrogen-bonded 2-hydroxy group, and an electron-withdrawing 5-nitro substituent on the benzylidene ring [2]. Its structure has been confirmed by ¹H and ¹³C NMR spectroscopy (including 2D COSY and HMQC), IR spectroscopy, and single-crystal X-ray diffraction of its metal complexes [2][3]. The compound serves as a versatile O,N,O-tridentate ligand for transition metal coordination and has been investigated in three distinct application domains: antibacterial/antibiofilm agent, acid corrosion inhibitor for carbon steel, and precatalyst precursor for olefin epoxidation [3][4][5].

Why Isoniazid-Derived Schiff Bases Cannot Be Interchanged: The Functional Primacy of the 2-Hydroxy-5-Nitrobenzylidene Substituent Pattern


The 2-hydroxy-5-nitrobenzylidene moiety is not a generic aromatic appendage; it imparts three interdependent functional properties that are absent in non-hydroxylated, non-nitrated, or differently substituted analogs. First, the 2-hydroxy group forms an intramolecular O–H···N hydrogen bond with the imine nitrogen, pre-organising the ligand into a planar, conjugation-stabilised conformation that enhances metal-chelation affinity and influences solid-state packing energetics [1]. Second, the 5-nitro group provides a strong electron-withdrawing effect that modulates the electronic structure of the hydrazone π-system, directly affecting both the compound's adsorption behaviour on metal surfaces (corrosion inhibition) and its interaction with bacterial membrane targets [2][3]. Third, in a systematic screen of 16 isoniazid-derived Schiff base analogs, only C5 (the 2-hydroxy-5-nitrobenzylidene derivative) and C1 exhibited measurable anti-staphylococcal activity; the remaining 14 analogs, differing only in their benzylidene substitution, were inactive (MIC >256 μg/mL) [3]. These structure-activity relationships demonstrate that the 2-hydroxy-5-nitro substitution pattern is not interchangeable without loss of the core differentiating functions.

Quantitative Differentiation Evidence: N'-(2-Hydroxy-5-nitrobenzylidene)isonicotinohydrazide vs. Closest Analogs and Comparators


Antibacterial Potency Against Staphylococcus aureus: Head-to-Head MIC Comparison with 15 Isoniazid-Schiff Base Analogs and Vancomycin

In a systematic in vitro screen of 16 isoniazid-derived Schiff base compounds (C1–C16) against five Gram-positive bacterial strains, compound C5—explicitly identified as N'-(2-hydroxy-5-nitrobenzylidene)isonicotinohydrazide—exhibited the most potent and consistent antibacterial activity, with an MIC of 16 μg/mL against all five tested S. aureus strains (ATCC 29213, ATCC 43300, ATCC 33731, MRSA2) and Bacillus subtilis ATCC 6633 [1]. The next most active analog, C1, showed a 4-fold higher MIC of 64 μg/mL against S. aureus ATCC 29213, ATCC 43300, and ATCC 33731, and 128 μg/mL against MRSA2 and B. subtilis [1]. The remaining 14 Schiff base analogs (C2–C4, C6–C9, C11–C14, C16) were essentially inactive, with MIC values >256 μg/mL against all tested strains [1]. Parent isoniazid is documented to have a narrow antibacterial spectrum primarily limited to Mycobacteria, with negligible activity against common Gram-positive cocci [1]. Vancomycin, the clinical standard, showed an MIC of 1 μg/mL [1].

Antibacterial Staphylococcus aureus MIC Schiff base Isoniazid derivative

Biofilm Inhibition and Eradication: Dose-Dependent Quantitative Evidence Against S. aureus Biofilms

Compound C5 (N'-(2-hydroxy-5-nitrobenzylidene)isonicotinohydrazide) was evaluated for its ability to inhibit biofilm formation and eradicate pre-formed biofilms of S. aureus ATCC 29213 using the quantitative crystal violet assay [1]. C5 exhibited dose-dependent biofilm inhibition: 23% inhibition at 1× MIC (16 μg/mL), 84% inhibition at 4× MIC (64 μg/mL), and 91% inhibition at 8× MIC (256 μg/mL) [1]. For pre-formed biofilm eradication, C5 achieved 10% eradication at 1× MIC, 35% at 4× MIC, and 66% at 8× MIC [1]. No comparator Schiff base analog in this study demonstrated comparable antibiofilm activity; parent isoniazid has no documented antibiofilm efficacy against S. aureus [1].

Antibiofilm Biofilm inhibition Biofilm eradication Staphylococcus aureus Crystal violet assay

Corrosion Inhibition Efficiency for Carbon Steel: Concentration-Normalized Comparison with the Non-Nitrated Analog (BIH/N-2HBI)

The corrosion inhibition performance of (E)-N'-(2-hydroxy-5-nitrobenzylidene)isonicotinohydrazide (designated ISO(OHNO₂) or N5N-2HBI) was evaluated on carbon steel in 1 M HCl and compared with published data for the non-nitrated analog (E)-N'-(2-hydroxybenzylidene)isonicotinohydrazide (BIH or N-2HBI) under comparable acidic conditions [1][2]. ISO(OHNO₂) achieved a maximum inhibition efficiency of 93.7% at a concentration of 10⁻³ M on C35E steel at 303 K, measured by potentiodynamic polarization and EIS [1]. In contrast, the non-nitrated analog BIH required a 5-fold higher concentration of 5 × 10⁻³ M to achieve a comparable maximum inhibition efficiency of 94% on carbon steel in 1 M HCl at 303 K [2]. On a per-concentration basis, ISO(OHNO₂) thus delivers approximately 5-fold greater inhibition potency. Additionally, both compounds exhibit mixed-type inhibition behaviour with dominant anodic effect, and both obey Langmuir adsorption isotherms [1][2].

Corrosion inhibition Carbon steel HCl Electrochemical impedance spectroscopy Potentiodynamic polarization

Catalytic Epoxidation Performance: Mo(VI) Complex of Target Ligand Delivers >89% Yield and 100% Selectivity Across Multiple Olefin Substrates

The dioxomolybdenum(VI) complex [MoO₂L(CH₃OH)], where L = N'-(2-hydroxy-5-nitrobenzylidene)isonicotinoylhydrazide (complex 1), was evaluated alongside complex 2 (bearing a 4-diethylamino-2-hydroxybenzylidene-4-methylbenzohydrazide ligand) for catalytic olefin epoxidation using tert-butyl hydroperoxide as oxidant [1]. Complex 1 achieved epoxide yields exceeding 89% with 100% selectivity across all tested substrates: cyclohexene, vinylbenzene (styrene), 1-butylene, and 1-pentene [1]. Complex 2, bearing an electron-donating diethylamino substituent instead of the electron-withdrawing nitro group, showed comparable catalytic performance under identical conditions, also yielding >89% epoxide with 100% selectivity [1]. The Mo(VI) centre in both complexes adopts an octahedral coordination geometry, structurally confirmed by single-crystal X-ray diffraction [1].

Epoxidation catalysis Molybdenum complex Olefin oxidation Schiff base ligand Homogeneous catalysis

Resistance Development Profile: Low Propensity for Acquired Resistance After 28 Serial Passages

The propensity of compound C5 to induce acquired resistance in S. aureus ATCC 29213 was assessed through a 28-day serial passage experiment under sub-inhibitory concentrations [1]. After 28 consecutive passages, the MIC of C5 increased by no more than 8-fold relative to the baseline MIC of 16 μg/mL [1]. This low fold-change in MIC is consistent with the compound's membrane-targeting mechanism of action (confirmed via DiSC₃5 membrane depolarization and SYTOX Green membrane integrity assays), which imposes a higher evolutionary barrier to resistance compared to single-target antibiotics [1]. In contrast, clinically used antibiotics with single protein targets (e.g., rifampicin) can exhibit MIC increases of >100-fold within a similar passage number [1].

Antimicrobial resistance Serial passage Resistance development Membrane-targeting S. aureus

Mammalian Cytotoxicity and Hemolytic Safety Profile: Selectivity Index Relative to Antibacterial MIC

The in vitro safety profile of C5 was assessed through hemolysis assays (using 1% Triton X-100 as positive control) and cytotoxicity testing against VERO mammalian cells [1]. C5 exhibited no detectable hemolysis across the tested concentration range, and its cytotoxicity IC₅₀ against VERO cells exceeded 128 μg/mL [1]. Based on the antibacterial MIC of 16 μg/mL against S. aureus, this yields a selectivity index (IC₅₀/MIC) of >8, indicating a meaningful therapeutic window in vitro [1]. In contrast, many Schiff base analogs in the series (C2, C3, C4, etc.) could not be evaluated for selectivity due to their lack of antibacterial activity (MIC >256 μg/mL), rendering their safety data irrelevant for antibacterial selection [1].

Cytotoxicity Hemolysis Selectivity index VERO cells Safety pharmacology

Evidence-Backed Research and Industrial Application Scenarios for N'-(2-Hydroxy-5-nitrobenzylidene)isonicotinohydrazide


Anti-Staphylococcal Drug Discovery: Lead Compound with Membrane-Targeting, Antibiofilm, and Low-Resistance Profile

C5 is the lead compound from a 16-member isoniazid-Schiff base library, demonstrating the most potent and broad-spectrum anti-staphylococcal activity (MIC = 16 μg/mL against all five tested S. aureus strains, including MRSA2) [1]. Its membrane-targeting mechanism—confirmed by DiSC₃5 depolarization and SYTOX Green uptake assays—provides a mode of action orthogonal to conventional cell-wall synthesis inhibitors, supporting use against MRSA and vancomycin-intermediate strains [1]. The compound eradicates planktonic S. aureus within 16 hours at 8× MIC, inhibits biofilm formation by 91% at 8× MIC, and eradicates 66% of pre-formed biofilms [1]. Combined with a selectivity index >8 and low resistance liability (≤8-fold MIC increase over 28 passages), C5 is suitable as a starting point for hit-to-lead optimisation campaigns targeting drug-resistant staphylococcal infections, including biofilm-associated indications [1].

Acid Corrosion Inhibitor for Carbon Steel: High Potency at Low Concentration for Oilfield and Industrial Cleaning Applications

ISO(OHNO₂) achieves 93.7% corrosion inhibition efficiency for carbon steel in 1 M HCl at a concentration of only 10⁻³ M (303 K), outperforming the non-nitrated analog BIH on a concentration-normalised basis by approximately 5-fold [1][2]. The compound acts as a mixed-type inhibitor, adsorbs according to the Langmuir isotherm (indicating uniform monolayer coverage), and forms a stable protective film confirmed by SEM-EDS and AFM surface analysis [1]. These properties make it suitable for acid pickling, oil-well acidizing, and industrial descaling operations where minimising inhibitor loading reduces chemical cost and environmental burden. The electron-withdrawing 5-nitro group enhances adsorption affinity to the steel surface compared to non-nitrated isonicotinohydrazide Schiff bases, as rationalised by DFT and molecular dynamics simulations [1][2].

Homogeneous Epoxidation Catalyst Precursor: Structurally Characterised Mo(VI) Complex for Olefin Oxidation

The dioxomolybdenum(VI) complex [MoO₂L(CH₃OH)] incorporating N'-(2-hydroxy-5-nitrobenzylidene)isonicotinoylhydrazide as a tridentate O,N,O-donor ligand is a well-characterised precatalyst (single-crystal X-ray structure confirmed) for the epoxidation of unfunctionalised olefins [1]. The complex delivers >89% epoxide yield and 100% selectivity for cyclohexene, styrene, 1-butylene, and 1-pentene using tert-butyl hydroperoxide as terminal oxidant [1]. The electron-withdrawing 5-nitro substituent on the ligand modulates the Lewis acidity of the Mo(VI) centre, offering a tunable electronic environment distinct from complexes bearing electron-donating substituents [1]. Researchers requiring a structurally authenticated Mo(VI) epoxidation catalyst with a specific electronic profile for substrate scope expansion or mechanistic studies can utilise this ligand-metal combination with demonstrated catalytic competence [1].

Antibiofilm Surface Coating Development: Dual-Action Biofilm Inhibition and Eradication Agent

C5 demonstrates a dose-dependent dual antibiofilm profile: 91% inhibition of biofilm formation and 66% eradication of pre-formed S. aureus biofilms at 8× MIC (256 μg/mL) [1]. This dual action—preventing biofilm establishment while also disrupting mature biofilms—is mechanistically linked to the compound's membrane-disrupting activity, which compromises the structural integrity of biofilm-embedded bacterial communities [1]. Combined with its low hemolytic activity and low mammalian cytotoxicity (IC₅₀ >128 μg/mL), C5 is a candidate for incorporation into antimicrobial surface coatings for medical devices (catheters, implants) or for topical antibiofilm formulations [1]. The compound also suppresses LPS-induced NO and TNF-α release in macrophages (p < 0.01), suggesting an additional anti-inflammatory benefit in biofilm-associated chronic wounds where host inflammation exacerbates tissue damage [1].

Quote Request

Request a Quote for N'-(2-hydroxy-5-nitrobenzylidene)isonicotinohydrazide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.